3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-fluorophenyl)propanamide
CAS No.: 927639-92-7
Cat. No.: VC21514821
Molecular Formula: C13H15FN4O
Molecular Weight: 262.28g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 927639-92-7 |
|---|---|
| Molecular Formula | C13H15FN4O |
| Molecular Weight | 262.28g/mol |
| IUPAC Name | 3-(3,5-dimethyl-1,2,4-triazol-1-yl)-N-(4-fluorophenyl)propanamide |
| Standard InChI | InChI=1S/C13H15FN4O/c1-9-15-10(2)18(17-9)8-7-13(19)16-12-5-3-11(14)4-6-12/h3-6H,7-8H2,1-2H3,(H,16,19) |
| Standard InChI Key | QBHIZDDWLRHMCA-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=N1)C)CCC(=O)NC2=CC=C(C=C2)F |
| Canonical SMILES | CC1=NN(C(=N1)C)CCC(=O)NC2=CC=C(C=C2)F |
Introduction
Chemical Structure and Properties
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-fluorophenyl)propanamide (CAS No.: 927639-92-7) is characterized by a 1,2,4-triazole core with methyl substituents at positions 3 and 5, connected to a 4-fluorophenyl group through a propanamide linker . The molecular structure creates a unique pharmacophore that contributes to its biological activities.
Physical and Chemical Properties
Table 1 summarizes the key physicochemical properties of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-fluorophenyl)propanamide:
Structural Features
The compound consists of three primary structural components:
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A 3,5-dimethyl-1H-1,2,4-triazole ring, which contributes to its biological activity through potential interactions with target proteins and enzymes.
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A propanamide linker (-CH2-CH2-CO-NH-), which provides flexibility and optimal spacing between the pharmacophoric elements.
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A 4-fluorophenyl group, with the fluorine substituent enhancing lipophilicity and potentially improving pharmacokinetic properties .
Figure 1 illustrates the structural elements of the compound, highlighting the triazole core, connecting linker, and 4-fluorophenyl moiety.
Synthesis Methods
The synthesis of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-fluorophenyl)propanamide can be achieved through several synthetic routes. Based on available literature, the most common approaches include:
Condensation Reaction
One established method involves the condensation of a fluorophenyl amine with a propanoyl chloride derivative. This approach typically proceeds through the following steps:
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Formation of the 3,5-dimethyl-1H-1,2,4-triazole core through cyclization reactions
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N-alkylation of the triazole with a suitable propanoyl chloride intermediate
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Coupling with 4-fluoroaniline to form the final amide bond
Alternative Synthetic Routes
Alternative synthetic pathways may involve:
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Direct N-alkylation of preformed 3,5-dimethyl-1H-1,2,4-triazole with an appropriate N-(4-fluorophenyl)propanamide derivative
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Microwave-assisted synthesis, which has been reported for similar triazole compounds and may offer advantages in terms of reaction time and yield
Biological Activities
Compounds containing the 1,2,4-triazole scaffold, including 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-fluorophenyl)propanamide, have demonstrated diverse biological activities. The incorporation of the fluorophenyl group further enhances these properties through improved pharmacokinetics and target interaction.
Antimicrobial Activity
Triazole derivatives, including those with structural similarities to 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-fluorophenyl)propanamide, have demonstrated significant antibacterial properties . Research suggests that these compounds may act by:
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Disrupting bacterial cell wall synthesis
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Interfering with essential metabolic pathways in bacterial cells
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Inhibiting key bacterial enzymes such as FabI, which is associated with bacterial fatty acid biosynthesis
Studies on related compounds have shown activity against several bacterial strains including:
Table 2: Antibacterial activity of related triazole derivatives:
| Bacterial Strain | MIC (μg/mL) for Related Compounds | Reference |
|---|---|---|
| S. aureus | 16-32 | |
| B. subtilis | 16 | |
| E. coli | 16 | |
| S. typhi | 16 |
While these values are for structurally related compounds, they provide insight into the potential antibacterial spectrum of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-fluorophenyl)propanamide.
Antifungal Activity
Triazole derivatives are well recognized for their antifungal properties. The antifungal mechanism typically involves inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes. Preliminary studies on structurally related compounds have shown activity against various fungal strains, including Candida albicans with an MIC of 32 μg/mL .
The fluorine substituent in the 4-fluorophenyl group may enhance antifungal efficacy by:
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Improving lipophilicity and cellular penetration
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Increasing metabolic stability
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Enhancing binding affinity to target enzymes
Other Biological Activities
Beyond antimicrobial properties, 1,2,4-triazole derivatives have demonstrated a diverse range of biological activities including:
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Anticancer properties: Some triazole compounds have shown cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest
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Anticonvulsant activity: Triazole scaffolds are present in several anticonvulsant drugs
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Antidepressant effects: Various triazole derivatives have demonstrated activity in central nervous system disorders
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Antihypertensive properties: Some compounds in this class have shown effects on cardiovascular parameters
Mechanism of Action
The biological activities of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-fluorophenyl)propanamide are believed to result from several mechanisms:
Enzyme Inhibition
The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. In the case of antimicrobial activity, studies on related compounds suggest inhibition of:
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FabI enzyme associated with bacterial fatty acid biosynthesis
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Lanosterol 14α-demethylase (CYP51) in fungal ergosterol biosynthesis, a common target for azole antifungals
Receptor Interactions
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-fluorophenyl)propanamide may bind to specific receptors on cell surfaces or within cells, modulating signal transduction pathways. The triazole core is known to participate in hydrogen bonding interactions with receptor targets, while the 4-fluorophenyl group can engage in π-π interactions with aromatic residues in protein binding pockets.
Molecular Docking Studies
Molecular modeling studies with structurally related compounds have revealed that:
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The triazole ring often forms π-π interactions with tyrosine residues (such as Tyr157)
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The benzene ring attached to amide groups can interact with phenylalanine residues (like Phe96)
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The proper orientation of these groups is crucial for antimicrobial activity
Structure-Activity Relationship
Understanding the structure-activity relationship (SAR) of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-fluorophenyl)propanamide and related compounds provides valuable insights for rational drug design.
Key Structural Elements Affecting Activity
Table 3: Structure-activity relationship of key molecular components:
Comparative Analysis with Structural Analogs
Comparing 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-fluorophenyl)propanamide with structural analogs provides insights into the effects of specific substituents:
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3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)propanamide: This compound (CAS: 957511-97-6) replaces the triazole ring with a pyrazole and the fluorine with a methyl group . The change from triazole to pyrazole may affect binding affinity to target enzymes.
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3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-phenylpropanamide: Lacking the fluorine substituent on the phenyl ring, this analog would likely have reduced lipophilicity and potentially altered pharmacokinetic properties.
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